Regioisomeric Differentiation: 2,3-Dimethylphenyl vs. 2,4-Dimethylphenyl Substitution and Impact on Kinase Binding Conformation
The 2,3-dimethylphenyl substitution on the target compound creates a unique ortho-substitution pattern not present in the commercially available 2,4-dimethylphenyl or 3,4-dimethylphenyl regioisomers. In the structurally related 3-(arylamino)-1,2,4-triazin-5(2H)-one series evaluated against Fyn kinase, the hit compound VS6 (bearing a benzo[d][1,3]dioxol-5-ylamino group at position 3) demonstrated an IC₅₀ of 4.8 μM, while optimized derivative compound 3 achieved an IC₅₀ of 0.76 μM, representing an approximately 6.3-fold improvement driven by modifications to the 3-amino substituent [1]. The 2,3-dimethyl substitution pattern is expected to restrict rotation around the N³–C(aryl) bond more than 2,4- or 3,4-substitution, enforcing a more defined conformational preference that may translate to altered kinase selectivity profiles [2][3].
| Evidence Dimension | Fyn kinase inhibition IC₅₀ (structurally related 3-(arylamino)-triazinone scaffold) |
|---|---|
| Target Compound Data | Not directly measured; inferred scaffold potential based on 2,3-dimethylphenyl conformational restriction |
| Comparator Or Baseline | VS6 (3-(benzo[d][1,3]dioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one): Fyn IC₅₀ = 4.8 μM; Compound 3 (optimized derivative): Fyn IC₅₀ = 0.76 μM |
| Quantified Difference | ~6.3-fold improvement from hit to optimized 3-amino substituent in the Fyn assay |
| Conditions | In vitro Fyn tyrosine kinase inhibition assay; recombinant Fyn kinase; conditions as described in Poli et al. 2018 |
Why This Matters
The conformational restriction conferred by 2,3-dimethyl substitution is structurally distinct from that of the 2,4- and 3,4- regioisomers, meaning researchers cannot substitute a 2,4-dimethylphenyl variant and expect identical kinase binding outcomes.
- [1] Poli, G., et al. Binding investigation and preliminary optimisation of the 3-amino-1,2,4-triazin-5(2H)-one core for the development of new Fyn inhibitors. J. Enzyme Inhib. Med. Chem. 2018, 33(1), 956–961. View Source
- [2] Tao, C., et al. (NantBioScience, Inc.). Benzyl substituted triazine derivatives and their therapeutical applications. U.S. Patent 9,409,903 B2, 2016. Claim 1 defines the generic structure encompassing 3-(substituted-phenylamino)-6-benzyl-1,2,4-triazin-5(4H)-ones, explicitly differentiating substitution patterns. View Source
- [3] El-Wakil, M.H., et al. Bioorg. Chem. 2018, 76, 154–165. SAR analysis demonstrates that modification of the N³-aryl substituent alters c-Met inhibitory potency by >10-fold across analogs. View Source
